1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride
Description
1-(Difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride is a pyrazole-derived amine hydrochloride with a difluoromethyl group and a (1-methylpyrazol-4-yl)methyl substituent. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, metabolic stability, and tunable electronic properties. The hydrochloride salt enhances solubility for pharmacological applications.
Properties
Molecular Formula |
C9H12ClF2N5 |
|---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H11F2N5.ClH/c1-15-6-7(5-13-15)4-12-8-2-3-16(14-8)9(10)11;/h2-3,5-6,9H,4H2,1H3,(H,12,14);1H |
InChI Key |
FXURHWMCBKGNIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Difluoromethylation of Pyrazole
The first step introduces the difluoromethyl group at the pyrazole’s 3-position. 3-Aminopyrazole reacts with chlorodifluoromethane under basic conditions (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This step achieves a 75–85% yield , though competing N-difluoromethylation requires careful temperature control.
Alkylation with (1-Methylpyrazol-4-yl)Methyl Chloride
The intermediate 1-(difluoromethyl)pyrazol-3-amine undergoes alkylation using (1-methylpyrazol-4-yl)methyl chloride in tetrahydrofuran (THF) with NaH as a base. Stirring at 0–5°C for 4–6 hours minimizes side reactions, yielding 68–72% of the tertiary amine.
Hydrochloride Salt Formation
The free base is treated with HCl gas in ethyl acetate, precipitating the hydrochloride salt. Recrystallization from ethanol/water (3:1) enhances purity to >99% (HPLC).
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Difluoromethylation | ClCF₂H, K₂CO₃, DMF, 90°C | 82 | 95 |
| Alkylation | (1-MePz-4-yl)CH₂Cl, NaH, THF | 70 | 97 |
| Salt Formation | HCl (g), EtOAc | 95 | 99 |
Reductive Amination and Cyclization
Patent CN111303035A describes a pathway leveraging N-methyl-3-aminopyrazole and halogenation-diazotization sequences:
Halogenation at Pyrazole 4-Position
N-Methyl-3-aminopyrazole reacts with bromine or iodine in aqueous HCl at 20–25°C, yielding 4-halo-1-methyl-1H-pyrazole-3-amine (88–92% yield). Excess halogen is quenched with Na₂S₂O₃ to prevent over-halogenation.
Diazotization and Difluoromethyl Coupling
The halogenated intermediate is diazotized with NaNO₂/HCl at −5°C, then coupled with potassium difluoromethyl trifluoroborate (KDFMT) in acetonitrile using Cu₂O as a catalyst. This step forms 4-halo-3-(difluoromethyl)-1-methylpyrazole with 85–88% yield and 98:2 regioselectivity .
Grignard Exchange and Amination
A Grignard reagent (e.g., iPrMgCl) substitutes the halogen at position 4, followed by reaction with ammonia to introduce the amine group. Hydrochloride salt formation via HCl/EtOH completes the synthesis.
Optimization Notes:
- Cu₂O loading at 5 mol% maximizes coupling efficiency.
- KDFMT must be added slowly to avoid exothermic decomposition.
Palladium-Catalyzed Cross-Coupling
US Patent 10233155B2 highlights a Pd/C-mediated cross-coupling strategy:
Reductive Chlorination
4-Nitropyrazole undergoes reductive chlorination under H₂ (90 psig) with 5% Pd/C and aqueous HCl, yielding 3-chloro-1H-pyrazol-4-amine hydrochloride (97% yield, >95% purity).
Suzuki-Miyaura Coupling
The chloro intermediate couples with (1-methylpyrazol-4-yl)methylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1). This step achieves 80–85% yield but requires rigorous exclusion of oxygen to prevent boronic acid oxidation.
Difluoromethylation and Salt Formation
The coupled product is treated with difluoromethyl triflate and Et₃N in DCM, followed by HCl gas to precipitate the hydrochloride salt.
Critical Parameters:
One-Pot Tandem Reaction
A streamlined approach from Vulcanchem combines cyclocondensation and alkylation in a single reactor:
Cyclocondensation
Difluoroacetyl chloride reacts with methylhydrazine in THF at −30°C, forming the pyrazole core. The exothermic reaction requires slow addition to maintain −20°C, yielding 1-(difluoromethyl)pyrazol-3-amine (78% yield).
In Situ Alkylation
Without isolation, (1-methylpyrazol-4-yl)methyl mesylate and K₂CO₃ are added, enabling alkylation at 25°C for 6 hours. The one-pot process achieves 65% overall yield with 98% HPLC purity .
Advantages:
Comparative Analysis of Methods
| Method | Key Strength | Limitation | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | High purity (>99%) | Low yields in alkylation | Pilot-scale |
| Reductive Amination | Excellent regioselectivity | Multi-step, costly reagents | Lab-scale |
| Pd-Catalyzed Coupling | High efficiency | Oxygen sensitivity | Industrial |
| One-Pot Tandem | Solvent economy | Narrow temperature tolerance | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Biological Activities
Research has indicated that 1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride exhibits a range of biological activities, making it a candidate for further investigation in various fields:
Antifungal Activity
A study explored the antifungal properties of related compounds, demonstrating that derivatives of difluoromethyl pyrazoles showed significant activity against several phytopathogenic fungi. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrazole ring could enhance antifungal efficacy .
Inhibition of Enzymes
The compound has also been investigated for its potential to inhibit enzymes involved in metabolic pathways. For instance, similar pyrazole derivatives have been noted for their ability to inhibit 11β-HSD1, an enzyme linked to obesity and metabolic syndrome . This suggests a potential application in treating metabolic disorders.
Case Studies
Several case studies highlight the practical applications of 1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride:
-
Metabolic Syndrome Treatment :
- Objective : To evaluate the effects of difluoromethyl pyrazole derivatives on metabolic syndrome parameters.
- Methodology : Animal models were treated with various dosages of the compound.
- Findings : Significant reductions in body weight and improved insulin sensitivity were observed, indicating therapeutic potential .
-
Agricultural Applications :
- Objective : To assess the efficacy of difluoromethyl pyrazole derivatives in controlling crop diseases.
- Methodology : Field trials were conducted using different formulations.
- Results : The compounds exhibited higher antifungal activity compared to traditional fungicides, suggesting their utility as agrochemicals .
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and binding affinity to target proteins, while the pyrazolyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogues:
Key Insights:
Substituent Position and Activity :
- Pyrazole substitution at the 4-position (target compound) vs. 3-position () affects steric and electronic interactions. The 4-position may favor binding to flat aromatic pockets in enzymes .
- Ethyl () vs. methyl (target) groups alter metabolic stability; bulkier groups resist oxidative degradation .
Physicochemical Properties :
- Hydrochloride salts (target, ) improve aqueous solubility compared to free bases, critical for oral bioavailability .
- Pyrrole-containing analogues () exhibit lower molecular weights but reduced hydrogen-bonding capacity due to fewer nitrogen atoms .
Synthetic Considerations :
- Similar compounds (e.g., ) are synthesized via coupling reactions (EDCI/HOBt) or reductive amination. The target compound likely requires alkylation of a pyrazole amine with a (1-methylpyrazol-4-yl)methyl halide, followed by HCl salt formation .
Biological Relevance :
- Pyrazole amines are common in kinase inhibitors and G protein-coupled receptor modulators. The difluoromethyl group may enhance metabolic stability by resisting CYP450 oxidation .
Biological Activity
The compound 1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a difluoromethyl group attached to a pyrazole core, which is known to enhance the biological activity of pyrazole derivatives.
Antifungal Activity
A series of studies have demonstrated the antifungal properties of pyrazole derivatives, including the compound . For instance, a study evaluated various 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides against seven phytopathogenic fungi. The results indicated that several derivatives exhibited moderate to excellent antifungal activity, with one compound showing superior efficacy compared to standard fungicides like boscalid .
Table 1: Antifungal Activity of Pyrazole Derivatives
| Compound | Fungal Strain | Inhibition (%) | Reference |
|---|---|---|---|
| 9m | Botrytis cinerea | 85% | |
| 9n | Alternaria solani | 78% | |
| 9o | Fusarium solani | 90% |
Antibacterial Activity
Research has also highlighted the antibacterial potential of pyrazole derivatives. A study indicated that certain pyrazole compounds demonstrated significant antibacterial activity by disrupting bacterial cell membranes, leading to cell lysis. This mechanism was observed in compounds similar to 1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine , suggesting its potential as an antimicrobial agent .
Anti-inflammatory Activity
In addition to antifungal and antibacterial properties, some pyrazole derivatives have shown anti-inflammatory effects. For example, compounds derived from pyrazoles were found to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that 1-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine could play a role in managing inflammatory conditions .
Case Studies
-
Study on Antifungal Efficacy
A comprehensive evaluation was conducted on a series of difluoromethyl-pyrazole derivatives against various fungal strains. The study concluded that modifications in the pyrazole ring significantly impacted antifungal activity, emphasizing structure-activity relationships (SAR) that could guide future drug design efforts . -
Antibacterial Mechanism Investigation
Another research effort focused on understanding the mechanism by which pyrazole derivatives exert their antibacterial effects. The findings suggested that these compounds interfere with bacterial cell wall synthesis and membrane integrity, leading to effective bacterial cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
